N'-(2-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S2/c19-13-3-1-2-4-14(13)21-18(24)17(23)20-9-12-5-6-15(26-12)16(22)11-7-8-25-10-11/h1-8,10H,9H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTFGMRSNSOVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiophene-3-Carbonyl Intermediate
Friedel-Crafts Acylation of Thiophene
The 5-(thiophene-3-carbonyl)thiophen-2-yl moiety is synthesized via Friedel-Crafts acylation. Thiophene-3-carbonyl chloride reacts with thiophen-2-ylmethanol in the presence of aluminum chloride (AlCl₃) as a Lewis acid:
$$
\text{Thiophen-2-ylmethanol} + \text{Thiophene-3-carbonyl chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{5-(Thiophene-3-carbonyl)thiophen-2-ylmethanol}
$$
Reaction conditions:
- Solvent: Dichloromethane (DCM) at 0–5°C.
- Yield: 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Oxidation to the Carboxylic Acid
The alcohol intermediate is oxidized to 5-(thiophene-3-carbonyl)thiophen-2-ylcarboxylic acid using Jones reagent (CrO₃/H₂SO₄) :
$$
\text{5-(Thiophene-3-carbonyl)thiophen-2-ylmethanol} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{5-(Thiophene-3-carbonyl)thiophen-2-ylcarboxylic acid}
$$
Reaction conditions:
- Temperature: 0°C to room temperature.
- Yield: 85–90% after recrystallization (ethanol/water).
Amidation of Ethylenediamine
Stepwise Amidation Approach
Ethylenediamine is sequentially reacted with 2-fluorobenzoic acid and 5-(thiophene-3-carbonyl)thiophen-2-ylcarboxylic acid under carbodiimide-mediated conditions:
Step 1: Formation of N-(2-Fluorophenyl)Ethanediamide
$$
\text{Ethylenediamine} + \text{2-Fluorobenzoic acid} \xrightarrow{\text{EDC/HOBt}} \text{N-(2-Fluorophenyl)ethanediamide}
$$
Reaction conditions:
- Solvent: Dimethylformamide (DMF).
- Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) .
- Yield: 78–82%.
Step 2: Coupling with the Thiophene Intermediate
$$
\text{N-(2-Fluorophenyl)ethanediamide} + \text{5-(Thiophene-3-carbonyl)thiophen-2-ylcarboxylic acid} \xrightarrow{\text{HATU/DIPEA}} \text{Target Compound}
$$
Reaction conditions:
- Solvent: Tetrahydrofuran (THF).
- Coupling agent: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) .
- Base: N,N-Diisopropylethylamine (DIPEA) .
- Yield: 65–70% after purification (HPLC).
Optimization of Reaction Parameters
Solvent and Temperature Effects
- Amidation yields are maximized in polar aprotic solvents (DMF, THF) due to improved solubility of intermediates.
- Elevated temperatures (40–50°C) reduce reaction times but risk epimerization; room temperature is preferred for stereochemical integrity.
Catalytic Systems
- HATU outperforms EDC/HOBt in coupling efficiency (70% vs. 60% yield) for sterically hindered carboxylic acids.
- Polyphosphoric acid (PPA) has been tested for one-pot syntheses but leads to lower regioselectivity.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–6.78 (m, aromatic H), 4.35 (s, 2H, CH₂).
- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Amidation | 70 | 98 | Moderate |
| Convergent Coupling | 65 | 95 | High |
The stepwise approach is favored for small-scale synthesis, while convergent coupling suits industrial production due to modularity.
Challenges and Solutions
Regioselectivity in Thiophene Acylation
- Meta-directing groups on thiophene necessitate careful control of acylation sites. Using bulky acylating agents improves selectivity.
Epimerization During Amidation
- Low-temperature conditions (0–5°C) minimize racemization, critical for bioactive derivatives.
Chemical Reactions Analysis
Types of Reactions
N'-(2-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
N'-(2-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of N'-(2-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analog: N-(2-Nitrophenyl)Thiophene-2-Carboxamide
Key Differences :
- Substituents : The target compound has a 2-fluorophenyl group, while the analog (N-(2-nitrophenyl)thiophene-2-carboxamide) features a 2-nitrophenyl substituent. Fluorine’s electron-withdrawing nature enhances metabolic stability, whereas nitro groups may confer higher reactivity but poorer bioavailability .
Structural Parameters :
Structural Analog: 3-Chloro-N-Phenyl-Phthalimide
Key Differences :
- Core Structure : The phthalimide analog (3-chloro-N-phenyl-phthalimide) has an isoindoline-1,3-dione core, contrasting with the ethanediamide-thiophene hybrid in the target compound.
- Applications : Phthalimides are used as polyimide precursors , whereas the target compound’s design suggests a focus on bioactivity .
Structural Parameters :
Substituent Effects: Fluorine vs. Nitro Groups
- Metabolic Stability : Fluorine reduces oxidative metabolism, enhancing pharmacokinetics compared to nitro groups, which are prone to reduction reactions .
Research Findings and Implications
- Crystallography : Tools like SHELX and WinGX (used in analyzing analogs ) would be critical for resolving the target compound’s crystal structure, particularly its dihedral angles and hydrogen-bonding networks .
- Biological Potential: The diamide backbone and fluorophenyl group position this compound as a candidate for targeted therapies, with improved stability over nitro-substituted analogs.
Biological Activity
N'-(2-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a thiophene moiety, which are known to impart various pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C19H16N2O4S2
- Molecular Weight : 400.47 g/mol
- IUPAC Name : this compound
The structure of the compound can be visualized as follows:
Research indicates that compounds featuring thiophene rings often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific interactions of this compound with biological targets remain to be fully elucidated, but preliminary studies suggest it may modulate various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
A study published in Nature Communications demonstrated that derivatives of thiophene compounds possess cytotoxic effects against various cancer cell lines. It was observed that the introduction of fluorine atoms can enhance the lipophilicity and biological activity of these compounds, potentially increasing their efficacy as anticancer agents .
Antimicrobial Properties
Another aspect of interest is the antimicrobial potential of this compound. Thiophene derivatives have been reported to exhibit antibacterial and antifungal activities. For instance, compounds similar in structure have shown effectiveness against resistant strains of bacteria, suggesting that this compound may also possess such properties .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was used to assess cell viability.
- Results : The compound showed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
-
Case Study on Antimicrobial Activity :
- Objective : To test the antibacterial properties against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : Significant inhibition zones were observed, confirming its antibacterial efficacy.
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Anticancer | MCF-7 (breast cancer cells) | Dose-dependent cytotoxicity |
| Antimicrobial | Staphylococcus aureus | Significant inhibition zones |
Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Activities |
|---|---|---|---|
| N'-(4-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)... | C19H16N2O4S2 | 400.47 g/mol | Anticancer |
| N'-(2-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)... | C19H16N2O4S2 | 400.47 g/mol | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N'-(2-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a fluorophenylthiourea derivative with a thiophene-containing intermediate. Key steps include:
- Hantzsch thiazole synthesis conditions (e.g., ethanol solvent, 80–100°C, 12–24 hours) for cyclization .
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the fluorophenylamine and thiophene-carbonylmethyl moiety .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions and heterocyclic connectivity (e.g., thiophene carbonyl peaks at ~160–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] ion matching calculated mass) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and packing, if single crystals are obtained .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene-3-carbonyl group may act as an electron-deficient site for nucleophilic attack .
- Molecular docking : Simulate binding to enzymes (e.g., kinase targets) using software like AutoDock Vina. Key interactions include π-π stacking with fluorophenyl groups and hydrogen bonding via the ethanediamide backbone .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .
Q. What strategies address contradictory data regarding the compound's biological activity across different studies?
- Methodological Answer : Contradictions (e.g., variable antimicrobial efficacy) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., chloro vs. fluoro groups) alter electronic properties and bioactivity. Compare IC values of derivatives in standardized assays .
- Assay conditions : Optimize protocols for consistency (e.g., pH, temperature, cell lines). For example, MIC values against S. aureus may vary due to broth microdilution vs. agar diffusion methods .
- Metabolic stability : Evaluate hepatic microsomal stability to identify rapid degradation as a confounding factor .
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Methodological Answer :
- Twinned data refinement : Use SHELXL for high-resolution datasets to correct for pseudo-merohedral twinning .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to validate packing models .
- Multi-conformer modeling : Address disorder in flexible groups (e.g., thiophene rings) using PART instructions in refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
